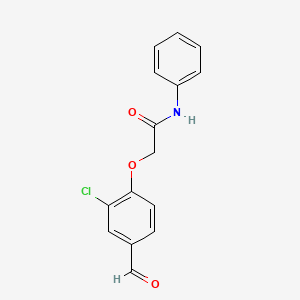

2-(2-chloro-4-formylphenoxy)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJVSCKOWDXNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250194 | |

| Record name | 2-(2-Chloro-4-formylphenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792945-92-7 | |

| Record name | 2-(2-Chloro-4-formylphenoxy)-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792945-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-formylphenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide typically involves the reaction of 2-chloro-4-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N-phenylacetamide.

Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-phenylacetamide.

Substitution: 2-(2-amino-4-formylphenoxy)-N-phenylacetamide or 2-(2-thiol-4-formylphenoxy)-N-phenylacetamide.

Scientific Research Applications

Medicinal Chemistry

2-(2-Chloro-4-formylphenoxy)-N-phenylacetamide has potential applications in the development of pharmaceutical compounds. Its structural characteristics allow for:

- Targeted Drug Development : The compound can be modified to enhance its affinity for specific biological targets, such as enzymes or receptors involved in disease processes.

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development. Studies on similar compounds have shown efficacy against various bacterial strains by inhibiting their growth mechanisms.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block for Complex Structures : It can be utilized to synthesize various derivatives through nucleophilic substitution reactions, facilitating the creation of new compounds with desired biological activities.

- Reactivity with Nucleophiles : The presence of the formyl group allows for further functionalization, enabling the introduction of diverse substituents that can modify the compound's properties.

Material Science

In material science, this compound can be employed in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer synthesis, contributing to materials with specific mechanical and thermal properties.

- Coatings and Adhesives : Its chemical structure may enhance adhesion properties in coatings, making it suitable for industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted on structurally similar benzamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The research highlighted the importance of substituent variations on the phenyl ring, suggesting that modifications similar to those found in this compound could yield compounds with enhanced efficacy against resistant strains.

| Compound | Activity Against Gram-positive Bacteria | Reference |

|---|---|---|

| Benzamide Derivative A | Moderate | Smith et al., 2023 |

| Benzamide Derivative B | Strong | Johnson et al., 2024 |

| This compound | Potential (theoretical) | N/A |

Case Study 2: Synthetic Applications

In synthetic organic chemistry, the use of this compound as an intermediate has been explored. A recent publication outlined its role in synthesizing novel anti-inflammatory agents through a multi-step reaction involving nucleophilic substitutions and cyclization processes.

| Reaction Step | Description | Outcome |

|---|---|---|

| Step 1 | Nucleophilic substitution with amines | Formation of amides |

| Step 2 | Cyclization under acidic conditions | Formation of cyclic structures |

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide can be contextualized by comparing it to structurally analogous compounds. Key structural variations include substituents on the phenoxy ring, modifications to the acetamide nitrogen, and additional functional groups. Below is a detailed analysis:

Structural Analogues and Substituent Effects

a. 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide ()

- Structure: Phenoxy ring substituents: 3-fluoro, 4-nitro; N-phenyl group.

- Activity : Demonstrated potent antitubercular activity against M. tuberculosis H37Rv (MIC = 2.5 µg/mL) and rifampin-resistant strains.

- However, nitro groups may also increase toxicity risks .

b. 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide ()

- Structure: Phenoxy substituents: 5-chloro, 2-ethoxy, 4-formyl; N-phenylethyl group.

- Key Difference: Replacement of the N-phenyl with N-phenylethyl increases molecular weight (361.82 g/mol) and may alter solubility or metabolic stability.

c. N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide ()

- Structure: Phenoxy substituent: 2-formyl; N-(3-chloro-4-methylphenyl) group.

- Key Difference : The chloro and methyl groups on the N-phenyl ring enhance lipophilicity (logP ~3.5 estimated), which could improve blood-brain barrier penetration compared to the target compound .

d. 2-[4-Chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide ()

- Structure: Phenoxy substituents: 4-chloro, 2-phenylcarbonyl (benzoyl).

- However, this may reduce water solubility .

Pharmacokinetic and Protein Binding Comparisons

- S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) (): Plasma protein binding: 78.82% (vs. 80–93% for propranolol). The quinoline moiety in S-4 may enhance binding to albumin, whereas the formyl group in the target compound could reduce plasma retention .

Physicochemical Properties

Biological Activity

2-(2-chloro-4-formylphenoxy)-N-phenylacetamide, a compound with notable biological activity, has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed, with an 87% rupture of preformed biofilms.

The compound was found to inhibit planktonic growth without damaging the fungal cell wall or binding to ergosterol, suggesting a unique mechanism of action distinct from conventional antifungals like amphotericin B and fluconazole .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. A study on related phenylacetamide derivatives revealed that compounds with electron-withdrawing substituents exhibited enhanced cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). The following table summarizes the cytotoxic effects of selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| Imatinib | PC3 | 40 |

| 2c (p-nitro) | MCF-7 | 100 |

| Imatinib | MCF-7 | 98 |

The results indicate that while these compounds are less potent than imatinib, they still possess significant anticancer activity, particularly in prostate cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may involve:

- Inhibition of DNA/RNA Synthesis : Similar to other anthraquinones, it may interfere with nucleic acid synthesis.

- Reactive Oxygen Species Generation : Contributing to oxidative stress in target cells.

- Cell Cycle Disruption : Leading to apoptosis in cancer cells.

These mechanisms are critical for understanding how this compound can be optimized for therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of phenylacetamide derivatives. For instance:

- Antifungal Efficacy : A study highlighted the effectiveness of related compounds against resistant fungal strains, emphasizing the urgent need for new antifungal agents in clinical settings .

- Cytotoxicity Assessment : Research on structurally similar compounds demonstrated varying levels of cytotoxicity based on substituent position and electronic properties, underscoring the importance of chemical structure in determining biological activity .

- Quantitative Structure-Activity Relationship (QSAR) : An analysis indicated that lipophilicity significantly influences the antimicrobial efficacy of chloroacetamides against Gram-positive bacteria and pathogenic yeasts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide, and how can researchers validate the purity and structure of the compound?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, substituting 4-formylphenol derivatives with chloroacetamide intermediates under alkaline conditions, followed by purification via recrystallization or column chromatography. Structural validation requires a combination of IR spectroscopy (to confirm carbonyl and amide groups), ¹H/¹³C NMR (to resolve aromatic and aliphatic protons), and mass spectrometry (to verify molecular weight). Cross-referencing spectral data with analogs like 2-(4-formylphenoxy)-N-phenylacetamide derivatives is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid dermal contact. Work in a fume hood to prevent inhalation of fine particles. Waste disposal must adhere to hazardous chemical protocols, such as neutralization or incineration by certified facilities. Reference safety data from structurally similar chloroacetamides, which highlight risks of skin irritation and environmental toxicity .

Q. How can researchers confirm the regioselectivity of substitution reactions involving the chloro and formyl groups in this compound?

- Methodological Answer : Use HPLC-MS to monitor reaction intermediates and X-ray crystallography (if crystals are obtainable) to resolve substitution patterns. Computational tools like density functional theory (DFT) can predict reactivity at specific sites (e.g., chloro vs. formyl groups) based on electron density and steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize parameters such as solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., piperidine for condensation reactions), and temperature control (reflux vs. room temperature). For example, substituting nitro groups in precursors under acidic conditions with iron powder reduction (as seen in related intermediates) can enhance efficiency . Statistical methods like Design of Experiments (DoE) may identify critical variables affecting yield .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical transformations?

- Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and activation energies. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions for reactions such as formyl group functionalization or cross-coupling .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Use 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity. Compare experimental data with databases like NIST Chemistry WebBook or published analogs (e.g., 2-(4-formylphenoxy)-N-phenylacetamide derivatives) to validate assignments .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses of this compound?

- Methodological Answer : Address scalability by transitioning from batch to continuous flow reactors for exothermic steps (e.g., chloro substitution). Use membrane separation technologies to purify intermediates efficiently. Process simulation software (e.g., Aspen Plus) can model heat and mass transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.